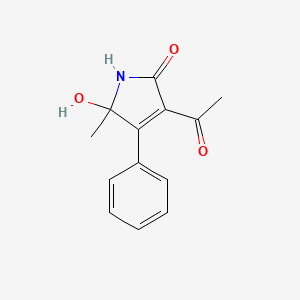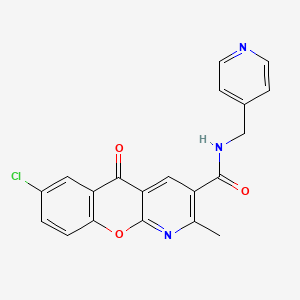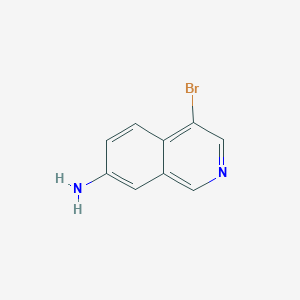
4-Bromoisoquinolin-7-amine
Vue d'ensemble
Description
4-Bromoisoquinolin-7-amine is a compound with the CAS Number: 347146-30-9 and Linear Formula: C9H7BrN2 . It has recently attracted attention from researchers due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves 2-alkynyl benzyl azides undergoing an electrocyclic reaction catalysed by palladium . 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .Molecular Structure Analysis
The molecular structure of 4-Bromoisoquinolin-7-amine is represented by the linear formula C9H7BrN2 . It has a molecular weight of 223.07 g/mol.Chemical Reactions Analysis
In the chemical reactions, 2-alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromoisoquinolin-7-amine include a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of 8-bromoisoquinolines, including derivatives of 4-bromoisoquinolin-7-amine, involves modifications of the Pomeranz-Fritsch ring synthesis. This process has been explored for its potential in creating complex chemical structures and understanding the underlying mechanisms of formation (Armengol, Helliwell, & Joule, 2000).
- A study on the synthesis of indazolo[3,2-a]isoquinolin-6-amines highlights the use of 4-substituted 1-bromoisoquinolin-3-amines, demonstrating their utility in creating fluorescent compounds through Suzuki coupling and Cadogan cyclization (Balog, Riedl, & Hajos, 2013).
Cytotoxicity and Cancer Research
- Research into C4-substituted isoquinolines, derived from 4-bromoisoquinoline, has shown their potential in cancer treatment. Compounds from this research exhibited cytotoxicity against tumor cell lines, suggesting their relevance in developing new anticancer agents (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
- The study of the reactions of 1- and 3-bromoisoquinoline with potassium amide highlights the conversion of these compounds into amino derivatives, demonstrating their potential in synthesizing new chemical entities for various applications, including medicinal research (Sanders, Dijk, & Hertog, 2010).
Molecular Synthesis and Functionalization
- The synthesis of 4-aminoquinoline derivatives, which includes the reaction of 4-chloro-7-substituted-quinolines with amines, has been explored for its cytotoxic effects on human breast tumor cell lines. This research demonstrates the versatility of 4-bromoisoquinolin-7-amine in creating structurally diverse compounds with potential therapeutic applications (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).
- The convenient synthesis of various tetrahydroisoquinolines, including derivatives from 7-bromo-1,2,3,4-tetrahydroisoquinoline, reflects the compound's utility in creating complex molecular structures for various scientific applications (Zlatoidský & Gabos, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-bromoisoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCJHUVZURQWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311710 | |
| Record name | 4-Bromo-7-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347146-30-9 | |
| Record name | 4-Bromo-7-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


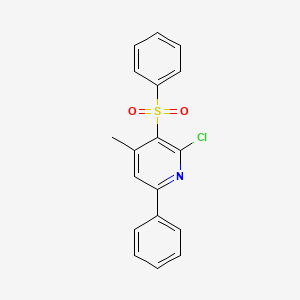
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)
![3-[1-(3,5-Dichlorophenyl)-1,2,4-triazol-3-yl]-1-(3,5-dichlorophenyl)-1,2,4-triazole](/img/structure/B3036433.png)
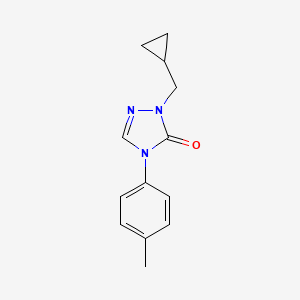
![2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036439.png)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3036441.png)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3036442.png)
![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide](/img/structure/B3036445.png)
![bis[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B3036446.png)
